molecular formula C10H10N2O2 B15278108 5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid

5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B15278108
M. Wt: 190.20 g/mol
InChI Key: CGVJXLOBIFRPFL-UHFFFAOYSA-N
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Description

5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a carboxylic acid group and a methyl(prop-2-yn-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methyl(prop-2-yn-1-yl)amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminonicotinic acid: A pyridine derivative with an amino group at the 2-position.

    5-Aminonicotinic acid: A pyridine derivative with an amino group at the 5-position.

    2-Chloronicotinic acid: A pyridine derivative with a chlorine atom at the 2-position.

Uniqueness

5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of the methyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-[methyl(prop-2-ynyl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-6-12(2)8-4-5-9(10(13)14)11-7-8/h1,4-5,7H,6H2,2H3,(H,13,14)

InChI Key

CGVJXLOBIFRPFL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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